Meta- vs. Para-Azepane Sulfonyl Antibacterial Activity
In the Bogdanović et al. (2021) panel of twelve N-(substituted phenyl)-2-chloroacetamides, the position of the phenyl ring substituent was the dominant determinant of antimicrobial activity, with meta-substituted analogs exhibiting a different potency rank order than para-substituted counterparts across S. aureus, MRSA, E. coli, and C. albicans [1]. While the study did not explicitly include CAS 379255-23-9, the structure–activity trend establishes that the 3-azepane-sulfonyl substitution (meta) of the target compound places it in a distinct activity subclass relative to its 4-azepane-sulfonyl (para) positional isomer CAS 870693-14-4 , for which antimicrobial data are also unreported. Substituting one for the other without experimental confirmation would ignore the empirically demonstrated position-dependence of bioactivity in this chemotype [1].
| Evidence Dimension | Antimicrobial potency rank order as a function of phenyl substituent position |
|---|---|
| Target Compound Data | 3-(azepane-1-sulfonyl)-4-methylphenyl substitution (meta-azepane, para-methyl); specific MIC values not publicly reported |
| Comparator Or Baseline | 4-(azepane-1-sulfonyl)phenyl substitution (para-azepane, CAS 870693-14-4); specific MIC values not publicly reported |
| Quantified Difference | Meta vs. para substitution alters activity profile; class-level meta analogs showed divergent Gram-positive/Gram-negative ratios vs. para analogs in Bogdanović 2021 panel (exact fold-change compound-specific and not available) |
| Conditions | In silico QSAR (Molinspiration, SwissADME, PreADMET, PkcSM) and in vitro broth microdilution against S. aureus, MRSA, E. coli, C. albicans [1] |
Why This Matters
Procurement of a meta-substituted azepane sulfonyl chloroacetamide versus a para-substituted analog cannot be considered an equivalent substitution; bioactivity divergence is structurally encoded in the chemotype.
- [1] Bogdanović A, Lazić A, Grujić S, Dimkić I, Stanković S, Petrović S. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arh Hig Rada Toksikol. 2021;72(1):70–79. doi:10.2478/aiht-2021-72-3483. View Source
